3,3-Dimethyl-1,4-diphenylazetidin-2-imine
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Overview
Description
3,3-Dimethyl-1,4-diphenylazetidin-2-imine: is an organic compound with the molecular formula C₁₇H₁₈N₂ It is a member of the azetidine family, characterized by a four-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1,4-diphenylazetidin-2-imine typically involves the reaction of N-benzylideneaniline with 3,3-dimethyl-1-phenylaziridine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the ring closure and formation of the azetidine structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1,4-diphenylazetidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted azetidines.
Scientific Research Applications
3,3-Dimethyl-1,4-diphenylazetidin-2-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,4-diphenylazetidin-2-imine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,3-Dimethyl-1,4-diphenyl-2-azetidinimine
- 3,3-Dimethyl-N,1-diphenylaziridin-2-imine
Comparison: 3,3-Dimethyl-1,4-diphenylazetidin-2-imine is unique due to its specific azetidine ring structure and substitution pattern. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
62834-02-0 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3,3-dimethyl-1,4-diphenylazetidin-2-imine |
InChI |
InChI=1S/C17H18N2/c1-17(2)15(13-9-5-3-6-10-13)19(16(17)18)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3 |
InChI Key |
YFADXHQYCDZCSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=N)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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